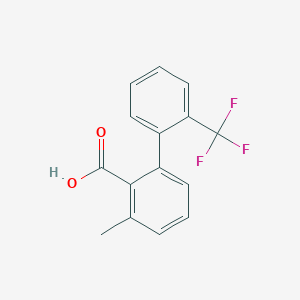

6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid

Descripción general

Descripción

6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid is a useful research compound. Its molecular formula is C15H11F3O2 and its molecular weight is 280.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid is a compound of interest in medicinal chemistry due to its unique structural features, including a methyl group and a trifluoromethyl group. These functional groups enhance its lipophilicity and potential biological activity, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, facilitating interactions with intracellular biomolecules.

Key Mechanisms:

- Enzyme Interaction: The benzoic acid moiety can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity or altering their function.

- Cell Signaling Modulation: The compound may influence cellular signaling pathways, leading to various biological effects depending on the target involved .

Biological Evaluations

Research has demonstrated that this compound exhibits significant biological activities, particularly in cancer research.

Case Studies

- Antitumor Activity:

- Cell Cycle Analysis:

- Inhibition of PI3K Pathway:

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful.

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| 6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid | Enzyme inhibition and cellular signaling modulation | Antitumor effects observed |

| 6-Methyl-2-(4-trifluoromethylphenyl)benzoic acid | Lipophilicity enhancing penetration | Inhibition of PI3K pathway |

| This compound | Potential enzyme interaction and apoptosis induction | Antiproliferative effects in cancer cells |

Research Findings

Recent studies have highlighted the potential of fluorinated compounds in drug development. The presence of fluorine atoms often correlates with increased metabolic stability and bioavailability .

Notable Findings:

- In vivo Studies: Research indicates that compounds similar to this compound can significantly reduce tumor growth in animal models, reinforcing their potential as anticancer agents .

- Cytotoxicity Assessments: Compounds in this class have been tested for cytotoxicity, showing no significant cytotoxic effects at concentrations up to 100 µM, which is promising for therapeutic applications .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Properties:

6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid has been identified as a potential pharmacological agent due to its ability to bind to Peroxisome Proliferator-Activated Receptors (PPARs). These receptors play a crucial role in regulating fatty acid storage and glucose metabolism, making this compound significant for treating conditions such as:

- Dyslipidemia

- Hyperlipidemia

- Obesity

- Type 1 and Type 2 Diabetes

- Cardiovascular diseases

Table 1: Conditions Targeted by PPAR Activation

| Condition | Mechanism of Action |

|---|---|

| Dyslipidemia | Modulation of lipid metabolism |

| Hyperlipidemia | Reduction of triglyceride levels |

| Obesity | Regulation of energy homeostasis |

| Type 1 Diabetes | Improvement in insulin sensitivity |

| Cardiovascular Diseases | Anti-inflammatory effects |

Case Study: PPAR Agonists

Research has shown that compounds similar to this compound exhibit significant PPAR agonistic activity. For instance, studies on benzoic acid derivatives have demonstrated their efficacy in reducing blood glucose levels and improving lipid profiles in diabetic models .

Synthesis and Chemical Reactions

Synthetic Routes:

The synthesis of this compound can be achieved through various chemical reactions, including:

- Condensation Reactions: Utilizing polyphosphoric acid at elevated temperatures.

- Functionalization: Introducing the trifluoromethyl group via electrophilic aromatic substitution.

Table 2: Synthesis Conditions and Yields

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Condensation with PPA | 140°C for 3 hours | 31% |

| Electrophilic substitution | Room temperature with electrophile | Variable |

Material Science Applications

Polymer Chemistry:

The incorporation of trifluoromethyl groups into polymers has been shown to enhance their thermal stability and chemical resistance. Compounds like this compound are explored as additives in the formulation of high-performance materials.

Case Study: Fluorinated Polymers

Fluorinated polymers, which include trifluoromethyl-substituted compounds, have been evaluated for their applications in coatings, adhesives, and sealants due to their superior properties such as low surface energy and high hydrophobicity .

Environmental Considerations

While the applications of this compound are promising, it is essential to consider its environmental impact. The persistence of fluorinated compounds in the environment raises concerns regarding bioaccumulation and toxicity.

Table 3: Environmental Impact Assessment

| Property | Assessment Method | Findings |

|---|---|---|

| Bioaccumulation Potential | Laboratory studies | Moderate |

| Toxicity to Aquatic Life | Ecotoxicological testing | Low to moderate |

Propiedades

IUPAC Name |

2-methyl-6-[2-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O2/c1-9-5-4-7-11(13(9)14(19)20)10-6-2-3-8-12(10)15(16,17)18/h2-8H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLQMOCVIZXLKAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=CC=CC=C2C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00691119 | |

| Record name | 3-Methyl-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00691119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261888-13-4 | |

| Record name | 3-Methyl-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00691119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.